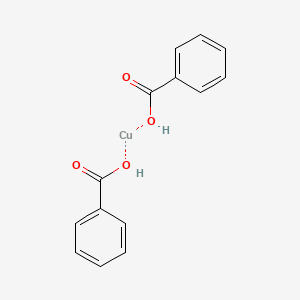
Bis(benzoyloxy)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper benzoate is a chemical compound with the formula Cu(C₆H₅CO₂)₂(H₂O)ₓ. It is derived from the cupric ion and the conjugate base of benzoic acid. This compound is known for its vibrant blue color and is primarily used in pyrotechnics to produce blue flames .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: In the laboratory, copper benzoate can be synthesized by combining aqueous solutions of potassium benzoate with copper sulfate. The reaction produces hydrated copper benzoate as a pale blue solid: [ 4 \text{C}_6\text{H}_5\text{CO}_2\text{K} + 2 \text{CuSO}_4 \cdot 5\text{H}_2\text{O} \rightarrow \text{Cu}_2(\text{C}_6\text{H}_5\text{CO}_2)_4(\text{H}_2\text{O})_2 + 2 \text{K}_2\text{SO}_4 + 8 \text{H}_2\text{O} ] Another method involves adding basic copper carbonate and benzoic acid to a reaction kettle, heating the mixture to 70-80°C for 2-3 hours, and then filtering, concentrating, and drying the product .
Industrial Production Methods: Industrial production methods for copper benzoate are similar to laboratory methods but are scaled up to handle larger quantities. The reaction conditions are optimized to ensure high yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: Copper benzoate undergoes various chemical reactions, including:
Oxidation: Copper benzoate can be oxidized to form copper oxide and benzoic acid.
Reduction: It can be reduced to form copper metal and benzoic acid.
Substitution: Copper benzoate can undergo substitution reactions where the benzoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or phosphines in aqueous or organic solvents.
Major Products:
Oxidation: Copper oxide and benzoic acid.
Reduction: Copper metal and benzoic acid.
Substitution: Copper complexes with new ligands and benzoic acid .
Aplicaciones Científicas De Investigación
Copper benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of blue flames in pyrotechnics and as a pigment in paints and coatings .
Mecanismo De Acción
The mechanism of action of copper benzoate involves its ability to interact with various molecular targets and pathways. In biological systems, copper benzoate can interact with proteins and enzymes, potentially inhibiting their activity. The copper ion can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparación Con Compuestos Similares
- Copper salicylate
- Phenylcopper
- Copper acetate
Comparison: Copper benzoate is unique due to its ability to produce vibrant blue flames, which is not easily achieved with other copper compounds. Copper salicylate and phenylcopper have different ligands, which result in different chemical properties and applications. Copper acetate, like copper benzoate, can also produce blue flames but may have different stability and reactivity profiles .
Propiedades
Fórmula molecular |
C14H12CuO4 |
|---|---|
Peso molecular |
307.79 g/mol |
Nombre IUPAC |
benzoic acid;copper |
InChI |
InChI=1S/2C7H6O2.Cu/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |
Clave InChI |
KFWRJUPPMBMMMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


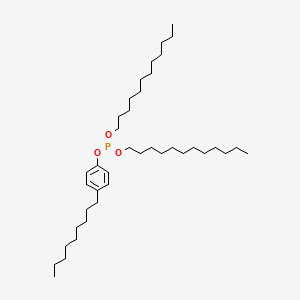


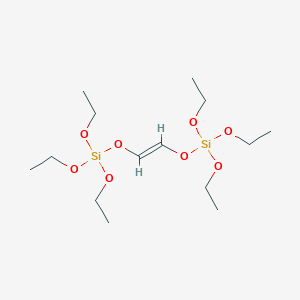
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)
![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
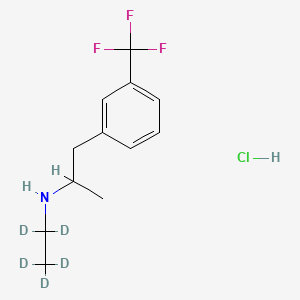
![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B13826378.png)
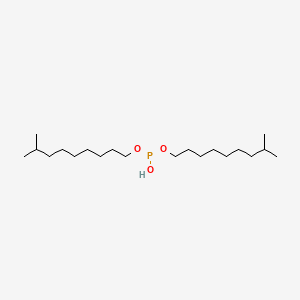
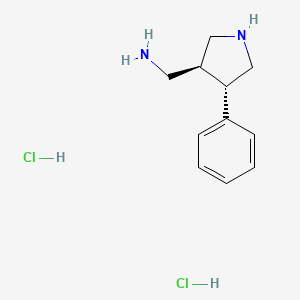
![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)
![5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B13826388.png)
